N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide
Description
N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide is a synthetic benzamide derivative characterized by a thiazole-pyrazole hybrid scaffold and a 2,6-difluorobenzamide moiety. The compound’s structural complexity arises from the integration of a 4-ethoxyphenyl-substituted thiazole ring, a 3-methylpyrazole core, and the electron-withdrawing fluorine atoms on the benzamide group.
Properties
IUPAC Name |
N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4O2S/c1-3-30-15-9-7-14(8-10-15)18-12-31-22(25-18)28-19(11-13(2)27-28)26-21(29)20-16(23)5-4-6-17(20)24/h4-12H,3H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZVAFIMFOEBOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features multiple heterocycles, including thiazole and pyrazole rings, which are known to contribute to diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and research articles.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have demonstrated that such compounds can target specific signaling pathways involved in tumor growth and metastasis .
Anti-inflammatory Effects
The compound is also investigated for its anti-inflammatory effects. It may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins. In vitro studies have shown that related compounds can significantly decrease inflammation markers in various cell lines .
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against several pathogens. Research has highlighted its efficacy against bacteria and fungi, suggesting potential applications in treating infections . The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory and cancer pathways.
- Receptor Modulation : It can modulate receptor activity, influencing cellular responses related to growth and inflammation.
- DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, leading to cytotoxic effects on rapidly dividing cells .
Biological Activity Summary Table
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis and inhibits proliferation | |
| Anti-inflammatory | Inhibits COX enzymes | |
| Antimicrobial | Effective against bacteria and fungi |
Comparative Analysis of Similar Compounds
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| 4-Ethoxyphenyl thiazole derivative | High | Moderate | High |
| Pyrazole-based analogs | Very High | High | Moderate |
Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives demonstrated significant anticancer activity against breast cancer cell lines. The compounds induced apoptosis through the activation of caspase pathways and showed a dose-dependent response .
Study 2: Anti-inflammatory Mechanisms
In vitro assays revealed that a thiazole-pyrazole hybrid compound significantly reduced TNF-alpha levels in macrophages, indicating strong anti-inflammatory properties. The study highlighted the potential for developing new anti-inflammatory drugs based on this structural framework.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Substitution Patterns
The compound shares the 2,6-difluorobenzamide backbone with known pesticides, but its distinct substituents differentiate its reactivity and bioactivity. Key analogues include:
| Compound Name | Core Structure | Substituents | Primary Use |
|---|---|---|---|
| Target Compound | Thiazole-pyrazole-benzamide | 4-ethoxyphenyl (thiazole), 3-methyl (pyrazole) | Hypothetical pesticide |
| N-(((4-(...phenoxy)-2-fluorophenyl)amino)carbonyl)-2,6-difluorobenzamide (Flufenoxuron) | Benzoylurea | 2-chloro-4-(trifluoromethyl)phenoxy | Insecticide (IGR) |
| N-(((4-((...cyclopropylmethylene)amino)oxy)methyl)phenyl)amino)carbonyl)-2,6-difluorobenzamide (Flucycloxuron) | Benzoylurea | 4-chlorophenyl, cyclopropane | Acaricide |
Key Observations :
- Backbone Flexibility: The thiazole-pyrazole core in the target compound introduces conformational rigidity compared to the linear benzoylurea scaffold of flufenoxuron and flucycloxuron. This may enhance target binding specificity .
- Electron-Donating vs.
- Fluorine Positioning : The 2,6-difluoro substitution on the benzamide is conserved across all compounds, suggesting a critical role in hydrogen bonding or hydrophobic interactions with biological targets.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The 4-ethoxyphenyl group may increase logP compared to flucycloxuron’s cyclopropane, enhancing membrane permeability but risking off-target effects.
- Metabolic Stability : Fluorine atoms typically reduce oxidative metabolism, but the ethoxy group could introduce new metabolic pathways (e.g., O-dealkylation).
Q & A
Basic: What are the key considerations for optimizing the synthesis of N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide?
Answer:
Synthesis optimization involves multi-step reactions, often starting with the preparation of thiazole and pyrazole intermediates. Key factors include:
- Temperature control : Pyrazole ring formation typically requires reflux conditions (e.g., ethanol at 80°C), while thiazole synthesis may need lower temperatures to prevent side reactions .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution reactions, whereas ethanol is preferred for cyclocondensation steps .
- Catalysts : Acidic (e.g., acetic acid) or basic (e.g., NaOH) catalysts can accelerate heterocycle formation. For example, sodium hydroxide aids in deprotonation during amide bond formation .
- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is critical for isolating pure intermediates .
Advanced: How can computational reaction path search methods improve the design of derivatives of this compound?
Answer:
Computational approaches like quantum chemical calculations (e.g., DFT) and reaction path sampling can predict feasible synthetic routes and transition states. For example:
- Reaction mechanism modeling : Tools like Gaussian or ORCA can simulate intermediates in thiazole-pyrazole coupling, identifying energetically favorable pathways .
- Transition state analysis : IRC (Intrinsic Reaction Coordinate) calculations validate proposed mechanisms, reducing trial-and-error experimentation .
- Machine learning : Training models on similar heterocyclic reactions (e.g., from ICReDD’s database) can predict optimal conditions (solvent, catalyst) for novel derivatives .
Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Answer:
- NMR spectroscopy : H and C NMR confirm regiochemistry of the pyrazole and thiazole rings. For instance, the pyrazole C-5 proton typically resonates at δ 6.2–6.5 ppm .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for detecting labile groups like the ethoxyphenyl moiety .
- X-ray crystallography : SHELX software refines crystal structures, revealing bond angles and dihedral angles critical for docking studies. For example, the thiazole ring’s planarity impacts π-π stacking in target binding .
Advanced: How can researchers resolve contradictions in biological activity data across similar compounds?
Answer:
- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., substituent electronegativity, steric effects) influencing activity. For instance, a 2 factorial design can test fluorophenyl vs. methoxyphenyl groups on target affinity .
- Meta-analysis : Compare IC values from published analogs (e.g., thiazole-triazole hybrids) to identify outliers caused by assay variability .
- Molecular dynamics (MD) : Simulate ligand-receptor interactions to explain discrepancies. For example, flexible docking in GROMACS may show why certain derivatives lose activity due to conformational strain .
Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?
Answer:
- Kinase inhibition assays : Use TR-FRET (Time-Resolved Fluorescence Energy Transfer) to measure inhibition of kinases like EGFR or VEGFR2, common targets for thiazole-containing compounds .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) to determine IC values .
- Anti-inflammatory tests : ELISA-based measurement of TNF-α or IL-6 suppression in LPS-stimulated macrophages .
Advanced: How can QSAR models guide the structural modification of this compound for enhanced potency?
Answer:
- Descriptor selection : Compute electronic (HOMO/LUMO), steric (molar refractivity), and hydrophobic (logP) parameters using Multiwfn. For example, lower logP may improve solubility without compromising membrane permeability .
- 3D-QSAR (CoMFA/CoMSIA) : Align derivatives in a common grid to map electrostatic and steric fields. A study on pyrazole-thiazole hybrids showed that electron-withdrawing groups at the benzamide position enhance kinase inhibition .
- Validation : Use leave-one-out cross-validation (q > 0.5) and external test sets to ensure model robustness .
Basic: What strategies mitigate byproduct formation during the final amide coupling step?
Answer:
- Coupling reagent optimization : Replace EDCl/HOBt with newer reagents like HATU or DMTMM, which reduce racemization and improve yields .
- Solvent drying : Use anhydrous DMF or CHCl to prevent hydrolysis of the activated ester intermediate .
- Stoichiometry control : Limit carbodiimide reagents (e.g., DCC) to 1.2 equivalents to minimize undesired urea formation .
Advanced: How can crystallographic data from SHELXL refine the understanding of this compound’s binding mode?
Answer:
- Electron density maps : SHELXL-generated maps (e.g., ) resolve ambiguous ligand orientations in protein complexes. For example, the ethoxyphenyl group’s orientation in a kinase active site can be validated .
- Twinning analysis : For crystals with pseudo-merohedral twinning, SHELXL’s TWIN/BASF commands correct intensity statistics, ensuring accurate bond length measurements .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···F bonds) in the crystal lattice, which may correlate with solubility or stability .
Basic: How do researchers confirm the purity and stability of this compound under varying storage conditions?
Answer:
- HPLC-DAD/ELSD : Use a C18 column (ACN/water gradient) to detect impurities >0.1%. Stability is assessed by comparing chromatograms after 1–6 months at −20°C vs. 4°C .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (T) to recommend storage conditions (e.g., desiccated if T < 100°C) .
Advanced: What mechanistic insights can be gained from studying the compound’s electrochemical behavior?
Answer:
- Cyclic voltammetry (CV) : Redox peaks indicate electron-rich moieties (e.g., pyrazole N-atoms) prone to metabolic oxidation. A peak at +0.8 V vs. Ag/AgCl suggests potential CYP450-mediated degradation .
- EIS (Electrochemical Impedance Spectroscopy) : Correlate charge-transfer resistance with membrane permeability in drug delivery studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
